

# Structural Architecture and Synthetic Utility of Ortho-PEGylated Anilines

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## Compound of Interest

Compound Name:	2-[2-(2-Methoxyethoxy)ethoxy]phenylamine
CAS No.:	126415-03-0
Cat. No.:	B1317545

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## A Technical Deep Dive into 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine Structural Elucidation & IUPAC Nomenclature[1]

The molecule **2-[2-(2-Methoxyethoxy)ethoxy]phenylamine** (also known as 2-[2-(2-methoxyethoxy)ethoxy]aniline) represents a specific class of "ortho-PEGylated" aromatics. In drug discovery, this structure serves as a critical "linker" motif—specifically a PEG2-spacer attached to an aniline headgroup—often used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs).

### Nomenclature Deconstruction

To ensure scientific accuracy, we must deconstruct the IUPAC name to verify the connectivity.

- Parent Structure: Phenylamine (Systematic name: Benzenamine; IUPAC retained name: Aniline). This establishes the aromatic ring with a primary amine ( ) at position 1.
- Locant: 2- (Ortho position).

- Substituent:[\[2-\(2-Methoxyethoxy\)ethoxy\]](#).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Logic Flow:

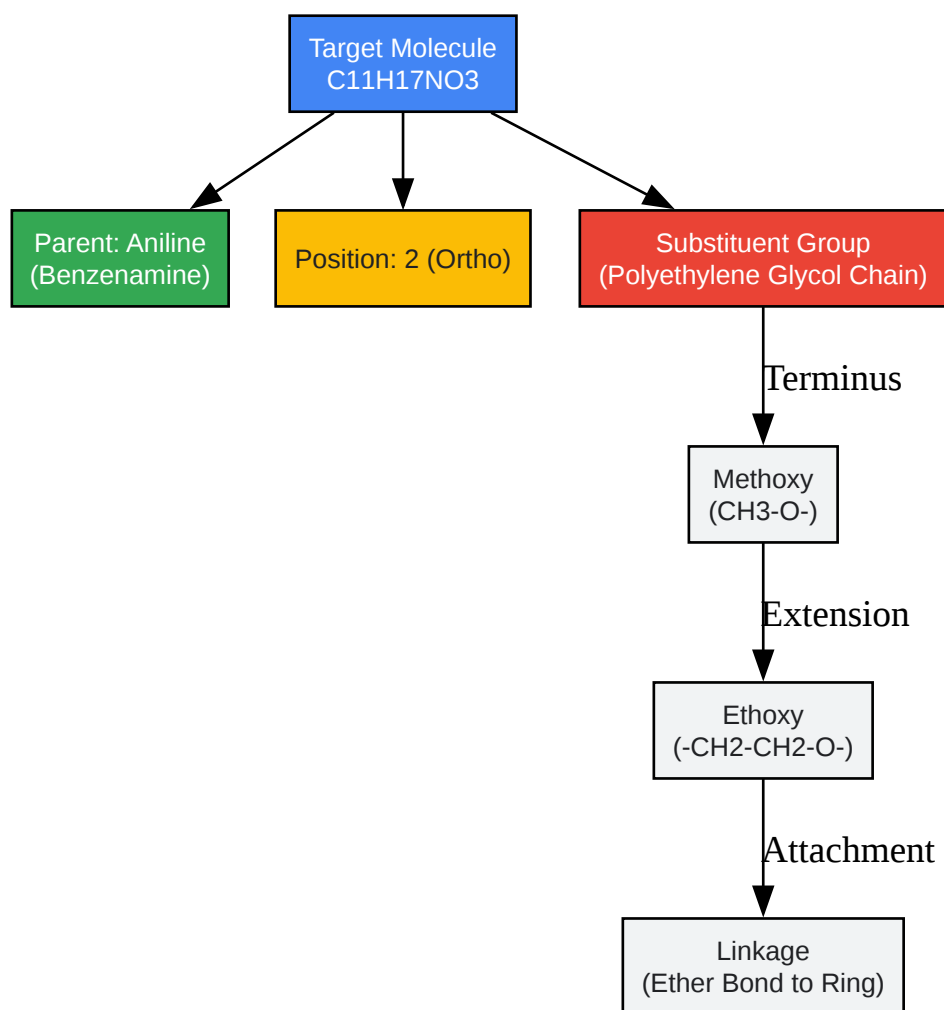
- Methoxy:
- Ethoxy:
- 2-(Methoxy)ethoxy:
- 2-[2-(Methoxy)ethoxy]ethoxy:[ngcontent-ng-c3932382896="" \\_nghost-ng-c1874552323="" class="inline ng-star-inserted">](#)

[\[6\]](#)

When this entire group is attached to the phenyl ring at position 2, the oxygen of the final "ethoxy" acts as the linker atom to the ring.

Systematic IUPAC Preference: While the common name provided is widely accepted in catalogs, the rigorous systematic name treats the ether chain as a substituent on the oxygen.

- Alkyl Group: 2-(2-methoxyethoxy)ethyl[\[1\]](#)[\[4\]](#)[\[7\]](#)
- Attached via Oxygen: {[2-(2-methoxyethoxy)ethyl]oxy}
- Full Systematic Name:2-[[2-(2-methoxyethoxy)ethyl]oxy]aniline



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Figure 1: Hierarchical decomposition of the chemical nomenclature.

## Physicochemical Profile

Understanding the physical properties is essential for handling and formulation. The PEGylation at the ortho position significantly alters the solubility profile compared to the parent *o*-anisidine.

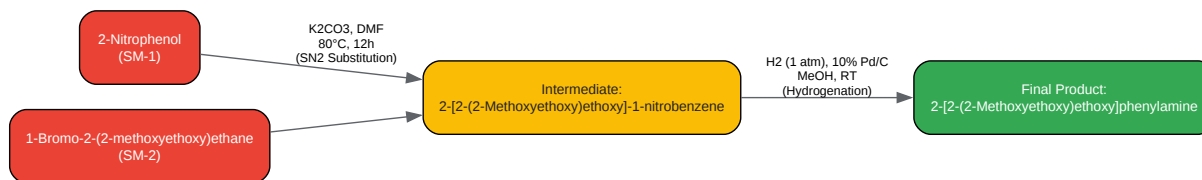
Property	Value / Description	Significance
Molecular Formula		Core stoichiometry.
Molecular Weight	211.26 g/mol	Fragment-like space (Rule of 3 compliant).
LogP (Predicted)	-1.2 - 1.5	Moderately lipophilic; PEG chain lowers LogP vs alkyl analogs.
H-Bond Donors	1 (Amine )	Critical for kinase hinge binding or amide coupling.
H-Bond Acceptors	4 (3 Ethers + 1 Amine)	High acceptor count improves water solubility.
Physical State	Viscous Oil / Low-melting Solid	PEG chains often prevent efficient crystallization.

## Synthetic Protocol (Self-Validating System)

The synthesis of **2-[2-(2-Methoxyethoxy)ethoxy]phenylamine** is best achieved via a convergent route starting from 2-nitrophenol. This approach avoids the chemoselectivity issues of alkylating an unprotected aniline.

### Reaction Scheme

- Step A (Alkylation): Williamson ether synthesis between 2-nitrophenol and 1-bromo-2-(2-methoxyethoxy)ethane (or the corresponding tosylate).
- Step B (Reduction): Catalytic hydrogenation of the nitro group to the aniline.



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Figure 2: Convergent synthetic pathway for the target aniline.

## Detailed Methodology

### Step 1: Synthesis of Nitro-Ether Intermediate

Rationale: The phenolic hydroxyl of 2-nitrophenol is acidic (

) and can be selectively deprotonated by a weak base like Potassium Carbonate (

), preventing side reactions.

- Setup: Charge a dry 250 mL round-bottom flask with 2-nitrophenol (1.0 eq) and anhydrous DMF (Dimethylformamide, 5 mL/mmol).
- Activation: Add (1.5 eq) and stir at room temperature for 15 minutes. The solution will turn bright yellow/orange (phenolate formation).
- Alkylation: Add 1-bromo-2-(2-methoxyethoxy)ethane (1.1 eq) dropwise.
- Reaction: Heat the mixture to 80°C for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting nitrophenol spot should disappear.
- Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over and concentrate.

- Checkpoint: The product is usually a yellow oil. If purity is <95%, purify via silica gel flash chromatography.

## Step 2: Reduction to Aniline

Rationale: Palladium on Carbon (Pd/C) provides a clean, high-yielding reduction under mild conditions, preserving the ether linkages which are stable to hydrogenolysis (unlike benzyl ethers).

- Setup: Dissolve the nitro-intermediate from Step 1 in Methanol (10 mL/mmol).
- Catalyst: Carefully add 10% Pd/C (10 wt% of substrate mass) under an inert atmosphere (Nitrogen purge). Caution: Dry Pd/C is pyrophoric.
- Hydrogenation: Purge the vessel with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at Room Temperature for 4–6 hours.
- Completion: The yellow color of the nitro compound will fade to colorless or pale brown.
- Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol. Concentrate the filtrate under reduced pressure.
- Validation: Verify product identity via
  - NMR. The aromatic region will shift upfield, and a broad singlet ( ) will appear around 3.5–4.5 ppm.

## Applications in Drug Development[9][10][11][12]

The **2-[2-(2-Methoxyethoxy)ethoxy]phenylamine** motif is not merely a solvent interaction enhancer; it is a functional pharmacophore.

### A. PROTAC Linker Chemistry

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation.

- Role: This molecule serves as a "Headgroup-Linker" hybrid. The aniline amine reacts with E3 ligase ligands (e.g., Thalidomide derivatives) or Warheads, while the PEG tail provides flexibility and water solubility.
- Advantage: The ortho positioning induces a specific conformational bias (atropisomerism potential) that can improve selectivity compared to para-PEGylated isomers.

## B. Solubility Enhancement (The "Solubility Anchor")

Replacing a standard aniline or anisole with this PEGylated variant can significantly lower the LogP of a drug candidate without altering the core aromatic interactions (pi-stacking).

- Mechanism: The ether oxygens act as hydrogen bond acceptors, disrupting crystal lattice energy and interacting with solvent water molecules.

## C. Metabolic Stability[11]

- Metabolic Shunt: Unsubstituted anilines are prone to oxidation (forming toxic quinone imines). The steric bulk of the ortho-PEG chain can hinder N-oxidation or ring hydroxylation at the ortho position, potentially altering the metabolic clearance ( ) profile.

## References

- PubChem.4-[2-(2-methoxyethoxy)ethoxy]aniline (Isomer Reference). National Library of Medicine.[1] Accessed Feb 19, 2026. [[Link](#)]
- Cresset Group.Aniline replacement in drug-like compounds. (Context on Aniline toxicity and modification). Accessed Feb 19, 2026. [[Link](#)]

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## Sources

- 1. 2-(2-(2-Methoxyethoxy)ethoxy)-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)ethanamine | C14H31NO6 | CID 3016250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[2-(2-METHOXYETHOXY)ETHOXY]ANILINE | CAS 126415-03-0 [matrix-fine-chemicals.com]
- 3. 2-(2-(2-Methoxyethoxy)ethoxy) ethanamine = 95 74654-07-2 [sigmaaldrich.com]
- 4. Cas 74654-07-2,2-[2-(2-methoxyethoxy)ethoxy]ethylamine | lookchem [lookchem.com]
- 5. 4-[2-(2-Methoxyethoxy)ethoxy]aniline | C11H17NO3 | CID 572940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}aniline | 355116-94-8 [sigmaaldrich.com]
- 7. 2-[2-(2-methoxyethoxy)ethoxy]ethylamine | 74654-07-2 [chemicalbook.com]
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